13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- is a naturally occurring protoberberine alkaloid. It belongs to the tetrahydroprotoberberine group of isoquinoline alkaloids and is known for its complex molecular structure and significant biological activities . This compound is found in various plant species and has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ophiocarpine involves multiple steps, starting from simpler isoquinoline derivatives. One of the key intermediates in its synthesis is 2-ethoxycarbonyl-1-hydroxymethyl-1,2,3,4-tetrahydro-6,7-methylenedioxyisoquinoline . This intermediate undergoes several transformations, including halogen-metal exchange reactions and cyclization processes, to form the final ophiocarpine structure .
Industrial Production Methods
Industrial production of ophiocarpine is not widely documented, but it generally follows the principles of organic synthesis used in laboratory settings. The process involves the use of various reagents and catalysts to achieve the desired chemical transformations efficiently and at scale .
Chemical Reactions Analysis
Types of Reactions
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Oppenauer oxidation, which converts ophiocarpine into 3-(2’-vinyl-3’,4’-methylene-dioxy) phenyl-4-hydroxyisoquinoline .
Common Reagents and Conditions
Common reagents used in the reactions involving ophiocarpine include dioxane, strong bases, and various oxidizing agents . The conditions for these reactions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of ophiocarpine include various isoquinoline derivatives, such as 3,4-dimethoxy-11,12-methylene-dioxy-8,9-dihydro1benzoxepino(2,3-c) isoquinoline .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ophiocarpine involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but its effects are attributed to its complex molecular structure and functional groups .
Comparison with Similar Compounds
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- is often compared with other isoquinoline alkaloids, such as decumbensine and berberine . While all these compounds share a similar core structure, ophiocarpine is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Decumbensine
- Berberine
- Corydalidzine
- Corybulbine
- Yuanhunine
Properties
CAS No. |
478-13-7 |
---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol |
InChI |
InChI=1S/C20H21NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3 |
InChI Key |
FLSSXYPKPLFNLK-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ophiocarpine; l-Ophiocarpine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.